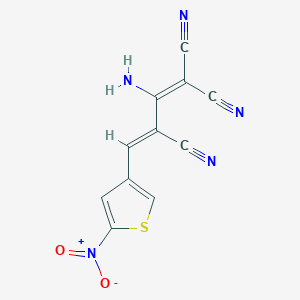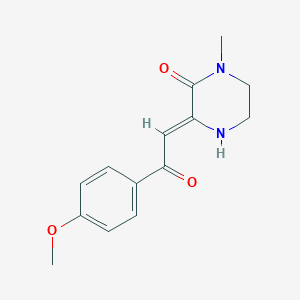
2,5-diethoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-diethoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide, also known as "EMB-6," is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to a class of chemicals known as sulfonamides, which are commonly used in medicinal chemistry and drug development.
Mecanismo De Acción
EMB-6 is thought to act as a positive allosteric modulator of certain ion channels, meaning that it enhances the activity of these proteins by binding to a site on the protein that is distinct from the active site. This can lead to changes in the electrical properties of cells, which may have implications for a variety of physiological processes.
Biochemical and Physiological Effects:
Studies have shown that EMB-6 can modulate the activity of several different types of ion channels, including those involved in the regulation of muscle contraction and neuronal excitability. This suggests that it may have potential applications in the treatment of conditions such as epilepsy and muscle disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EMB-6 in scientific research is that it is a highly specific tool compound, meaning that it can be used to selectively modulate the activity of certain ion channels without affecting others. However, one limitation of using EMB-6 is that it may not be suitable for use in certain experimental systems, as its effects may depend on the specific ion channels present in the cells being studied.
Direcciones Futuras
There are several potential future directions for research involving EMB-6. For example, further studies could investigate its effects on different types of ion channels, or explore its potential use in the treatment of specific diseases or conditions. Additionally, research could focus on developing new compounds that are based on the structure of EMB-6, in order to further enhance its specificity and effectiveness as a tool compound.
Métodos De Síntesis
The synthesis of EMB-6 involves several steps, including the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with 3-methoxypropylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography, yielding EMB-6 as a white crystalline powder.
Aplicaciones Científicas De Investigación
EMB-6 has been studied for its potential use as a tool compound in scientific research. Specifically, it has been investigated for its ability to modulate the activity of a class of proteins known as ion channels. These proteins are involved in a wide range of physiological processes, including the regulation of neuronal excitability and muscle contraction.
Propiedades
Fórmula molecular |
C15H25NO5S |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2,5-diethoxy-N-(3-methoxypropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO5S/c1-5-20-13-11-15(14(21-6-2)10-12(13)3)22(17,18)16-8-7-9-19-4/h10-11,16H,5-9H2,1-4H3 |
Clave InChI |
SUTDPMNYKCQSNS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCCOC |
SMILES canónico |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)

![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)






![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B222965.png)


